Cas no 80-35-3 (Sulfamethoxypyridazine)

Sulfamethoxypyridazine is a synthetic antimicrobial agent exhibiting broad-spectrum activity against gram-negative bacteria. It offers an effective solution for treating bacterial infections through its rapid inhibition of bacterial growth and replication, with minimal impact on mammalian cell metabolism. Its unique pharmacokinetic profile enables targeted delivery.
Sulfamethoxypyridazine structure
Sulfamethoxypyridazine structure
Product Name:Sulfamethoxypyridazine
CAS No:80-35-3
MF:C11H12N4O3S
MW:280.302980422974
MDL:MFCD00057372
CID:34210
PubChem ID:87561272
Update Time:2026-04-28

Sulfamethoxypyridazine Chemical and Physical Properties

Names and Identifiers

    • sulfamethoxypyridazine
    • SMPZ
    • N1-(6-methoxypyridazin-3-yl)sulphanilamide
    • Sulfametoxipiridazine
    • Sulfanilamide, N1-(6-methoxy-3-pyridazinyl)-
    • Sulfapyridazine
    • Sulfdurazin
    • Sulfozona
    • Sulphamethoxypyridazine
    • Sultirene
    • Surirene
    • 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
    • Sulfamethoxypyridazi
    • N1-(6-Methoxypyridazin-3-yl)sulfanilamide
    • WAKO190-14641
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide
    • N-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide
    • Sulfalex
    • Midicel
    • Spofadazine
    • Longin
    • 3-Sulfa-6-methoxypyridazine
    • Sulfametoxipiridazina
    • Quinoseptyl
    • Lederkyn
    • Depovernil
    • Piridolo
    • Petrisul
    • Lisulfen
    • Retasulfin
    • Slosul
    • Midikel
    • Lentac
    • Altezol
    • Retamid
    • Paramid
    • Medicel
    • Davosin
    • Vinces
    • Opinsul
    • Myasul
    • Kinex
    • Kynex
    • Durox
    • Solfametossipiridazina
    • Smop
    • Paramid Supra
    • Sulfamethoxypyridazinum
    • 3-Sulfanilamido-6-methoxypyridazine
    • 3-Methoxy-6-sul
    • W-104237
    • 3-Sulfanilamide-6-methoxypyridazine
    • Prestwick1_000724
    • 4-amino-N-[6-(methyloxy)pyridazin-3-yl]benzenesulfonamide
    • GTPL12686
    • Kineks
    • HMS2234F17
    • DTXSID5023611
    • KBio3_002483
    • MLS001148433
    • 3-p-Aminobenzenesulphonamido-6-methoxypyridazine
    • Prestwick3_000724
    • s4250
    • Pharmakon1600-01501156
    • SR-01000000179-3
    • Sulfamethoxypyridazine 100 microg/mL in Acetonitrile
    • SULFAMETHOXYPYRIDAZINUM [WHO-IP LATIN]
    • Sulfamethoxypyridazine, VETRANAL(TM), analytical standard
    • Sulfamethoxypyridazine, European Pharmacopoeia (EP) Reference Standard
    • MLS000100719
    • S0591
    • SMR000018386
    • Pyridazine, sulfamethoxy-
    • MLS000069641
    • SULFAMETHOXYPYRIDAZINE [MART.]
    • T034E4NS2Z
    • 3-(4-Aminobenzenesulfonamido)-6-methoxypyridazine
    • UNII-T034E4NS2Z
    • SULFAMETHOXYPYRIDAZINE [MI]
    • Tox21_110373
    • NCGC00016324-04
    • SDCCGMLS-0003277.P003
    • BPBio1_000714
    • Solfametossipiridazina [DCIT]
    • Oprea1_275757
    • SULFAMETHOXYPYRIDAZINE [WHO-IP]
    • sulfamethoxipyridazine
    • HMS2092J05
    • SR-01000000179-4
    • CHEBI:102516
    • CCG-38976
    • Sulfamethoxypyridazine, analytical standard
    • Spectrum5_001187
    • AB00052228
    • Epitope ID:122239
    • DB13773
    • 6-Methoxy-3-sulfanilamidopyridazine
    • Prestwick0_000724
    • BRD-K00938507-001-13-7
    • CL-13494
    • LS-147808
    • Tox21_110373_1
    • 4-Amino-N-(6-methoxy-pyridazin-3-yl)-benzenesulfonamide
    • SULFAMETHOXYPYRIDAZINE [WHO-DD]
    • NCGC00016324-08
    • Sulfamethoxipyridazinum
    • HMS1921L17
    • Spectrum3_001462
    • 5-25-12-00424 (Beilstein Handbook Reference)
    • KBioGR_000760
    • sulfapiridazin
    • 6-Sulfanilamido-3-methoxypyridazine
    • NCGC00022232-04
    • VLYWMPOKSSWJAL-UHFFFAOYSA-N
    • 3-Methoxy-6-sulfanylamidopyridazine
    • Sulfamethoxypyridazine (INN)
    • KBio2_004199
    • NCGC00016324-09
    • CS-4821
    • BSPBio_002983
    • NSC 757875
    • FT-0653623
    • DivK1c_000239
    • NCGC00016324-03
    • 6-Methoxy-3-pyridazinylsulfanilamide
    • CHEMBL268869
    • Retasulphine
    • 80-35-3
    • MFCD00057372
    • D70409
    • Benzenesulfonamide, 4-amino-N-(6-methoxy-3-pyridazinyl)-
    • NINDS_000239
    • EINECS 201-272-5
    • Sulfamethoxypyridazine [USP:INN:BAN]
    • NCGC00016324-06
    • benzenesulfonamide,4-amino-n-(6-methoxy-3-pyridazinyl)-
    • HMS3652H21
    • SR-01000000179
    • HY-B1387
    • HMS2097A10
    • AB00052228_12
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzolsulfonamid
    • DTXCID203611
    • A839894
    • HMS500L21
    • Spectrum2_001429
    • 3-Methoxy-6-sulfanilamidopyridazine
    • NCGC00022232-03
    • Sulfamethoxypyridazinum [INN-Latin]
    • Sulfanilamide, N(sup 1)-(6-methoxy-3-pyridazinyl)-
    • NCGC00016324-01
    • CL 13494
    • SPBio_001538
    • KBio2_006767
    • NCGC00016324-05
    • AKOS000605846
    • Lederkyn (TN)
    • Sulfamethoxypyridazine [INN]
    • N1-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • 3-(p-Aminobenzenesulfamido)-6-methoxypyridazine
    • BSPBio_000648
    • NSC757875
    • Prestwick_118
    • SPBio_002587
    • D02439
    • SBI-0051666.P002
    • KBioSS_001631
    • HMS1570A10
    • BRN 0277076
    • AC-32613
    • IDI1_000239
    • Spectrum4_000430
    • AC-12005
    • sulfamethoxypyridazin-
    • Spectrum_001151
    • HMS3714A10
    • N(sup 1)-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • SW196429-3
    • Q7636177
    • Sulfametoxipiridazina [INN-Spanish]
    • Sulfamethoxypyridazine 1000 microg/mL in Acetonitrile
    • BS-32820
    • RP 7522
    • SCHEMBL93617
    • KBio1_000239
    • BRD-K00938507-001-05-3
    • CAS-80-35-3
    • Prestwick2_000724
    • NCGC00016324-02
    • SPECTRUM1501156
    • NSC-757875
    • KBio2_001631
    • Opera_ID_698
    • N(1)-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • NS00003006
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide (ACI)
    • Sulfanilamide, N1-(6-methoxy-3-pyridazinyl)- (7CI, 8CI)
    • CL 13,494
    • Davozil
    • LAS
    • LAS (pharmaceutical)
    • Lederkin
    • MeSH ID: D013421
    • Retasulfine
    • Succinylsulfathi
    • J01ED05
    • Sulfamethoxypyridazine (USP:INN:BAN)
    • SULFAMETHOXYPYRIDAZINE (MART.)
    • BRD-K00938507-001-16-0
    • BRD-K00938507-001-17-8
    • Sulfamethoxypyridazinum (INN-Latin)
    • Sulfametoxipiridazina (INN-Spanish)
    • Sulfamethoxypyridazine
    • MDL: MFCD00057372
    • Inchi: 1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
    • InChI Key: VLYWMPOKSSWJAL-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(N)=CC=1)(NC1C=CC(OC)=NN=1)=O

Computed Properties

  • Exact Mass: 280.06300
  • Monoisotopic Mass: 280.063011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 116
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Pale yellow crystal, easy to change color when exposed to light
  • Density: 1.3936 (rough estimate)
  • Melting Point: 180.0 to 184.0 deg-C
  • Boiling Point: 564.9°C at 760 mmHg
  • Flash Point: 295.4°C
  • Refractive Index: 1.6200 (estimate)
  • PSA: 115.58000
  • LogP: 2.60320
  • Merck: 8919
  • pka: 6.7(at 25℃)
  • Solubility: Insoluble in cold water, slightly soluble in boiling water
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Sulfamethoxypyridazine Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 37/38-41
  • Safety Instruction: S26-S39
  • FLUKA BRAND F CODES:10
  • RTECS:WP0400000
  • Hazardous Material Identification: Xi
  • Toxicity:LD50 orally in mice: 1750 mg/kg, (Seki)
  • Storage Condition:2-8°C
  • Risk Phrases:R37/38

Sulfamethoxypyridazine Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Sulfamethoxypyridazine Pricemore >>

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Sulfamethoxypyridazine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphoric tribromide
2.1 150 - 160 °C
3.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Production Method 4

Reaction Conditions
1.1 Reagents: Activated charcoal Solvents: Methanol
Reference
3-Sulfanilamido-6-alkoxypyridazines and related compounds
Clark, J. H.; et al, Journal of the American Chemical Society, 1958, 80, 980-3

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.4
Reference
Structure-based virtual screening and optimization of modulators targeting Hsp90-Cdc37 interaction
Wang, Lei; et al, European Journal of Medicinal Chemistry, 2017, 136, 63-73

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.4
Reference
Structure-based virtual screening and optimization of modulators targeting Hsp90-Cdc37 interaction
Wang, Lei; et al, European Journal of Medicinal Chemistry, 2017, 136, 63-73

Production Method 7

Reaction Conditions
1.1 150 - 160 °C
2.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  150 - 160 °C
2.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphoric tribromide
2.1 150 - 160 °C
3.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Production Method 10

Reaction Conditions
1.1 Reagents: Nickel acetate Solvents: Methanol ;  50 - 60 min, 50 - 55 °C; cooled
Reference
Synthesis and antimicrobial activity of sulfanylamide-containing copper(II) and nickel(II) salicylidenethiosemicarbazidates
Gulya, A. P.; et al, Pharmaceutical Chemistry Journal, 2007, 41(11), 596-599

Sulfamethoxypyridazine Raw materials

Sulfamethoxypyridazine Preparation Products

Sulfamethoxypyridazine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:80-35-3)Sulfamethoxypyridazine
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:80-35-3)Sulfamethoxypyridazine
Order Number:LE12423;LE1883498;LE1877
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
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Sulfamethoxypyridazine Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Sulfamethoxypyridazine

Professional Introduction to Sulfamethoxypyridazine (CAS No. 80-35-3)

Sulfamethoxypyridazine, a compound with the chemical formula C₆H₆N₂O₂S and a CAS number of 80-35-3, is a significant molecule in the field of pharmaceutical chemistry. This heterocyclic sulfonamide derivative has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The compound's unique structural features, characterized by a pyridazine ring fused with a sulfonamide group, contribute to its remarkable chemical and biological properties.

The sulfonamide moiety in Sulfamethoxypyridazine (Sulfamethoxypyridazine) is well-known for its antimicrobial and anti-inflammatory activities. This functional group interacts with bacterial enzymes, inhibiting their growth and proliferation. Consequently, derivatives of this compound have been explored extensively as potential therapeutic agents. The pyridazine ring enhances the molecule's solubility and bioavailability, making it an attractive scaffold for drug design.

Recent advancements in medicinal chemistry have highlighted the importance of Sulfamethoxypyridazine in developing novel antibiotics and antiviral drugs. Researchers have demonstrated that modifications to the pyridazine ring can significantly alter the compound's pharmacokinetic profile. For instance, incorporating fluorine atoms or other halogen substituents can enhance binding affinity to target enzymes, leading to more potent and selective therapeutic effects.

In addition to its antimicrobial properties, Sulfamethoxypyridazine has shown promise in the treatment of inflammatory diseases. Studies indicate that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings have opened new avenues for developing anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.

The synthesis of Sulfamethoxypyridazine (CAS No. 80-35-3) involves multi-step organic reactions, including condensation, cyclization, and sulfonation. The process requires precise control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic hydrogenation, have been employed to optimize production efficiency.

One of the most compelling aspects of Sulfamethoxypyridazine is its potential in combination therapy. By pairing it with other bioactive molecules, researchers aim to achieve synergistic effects that enhance therapeutic outcomes. For example, combining Sulfamethoxypyridazine with protease inhibitors has shown promising results in treating resistant bacterial infections.

The pharmacological profile of Sulfamethoxypyridazine is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This property allows the compound to reach target sites efficiently within the body. Moreover, its metabolic stability ensures prolonged half-life, reducing the frequency of dosing required for therapeutic efficacy.

Recent clinical trials have explored the use of Sulfamethoxypyridazine derivatives in treating chronic inflammatory conditions such as rheumatoid arthritis and psoriasis. Preliminary results suggest that these derivatives can significantly reduce inflammation without causing severe gastrointestinal side effects. This makes them a promising alternative to existing treatments.

The role of computational chemistry in designing Sulfamethoxypyridazine-based drugs cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize drug candidates before experimental synthesis. This approach has accelerated the drug discovery process considerably.

In conclusion, Sulfamethoxypyridazine (CAS No. 80-35-3) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an invaluable scaffold for developing novel therapeutics. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing global health challenges.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-35-3)Sulfamethoxypyridazine
sfd2170
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-35-3)Sulfamethoxypyridazine
LE12423;LE1883498;LE1877
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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